molecular formula C215H326N62O67S6 B1591305 Anthopleurin-A CAS No. 60880-63-9

Anthopleurin-A

Cat. No. B1591305
CAS RN: 60880-63-9
M. Wt: 5044 g/mol
InChI Key: DCHLNFQWPLNLQG-OWIWTKNASA-N
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Description

Anthopleurin-A (AP-A) is a toxin isolated from the sea anemone, Anthopleura xanthogrammica . It is used to study the gating mechanisms of sodium channels . AP-A has been found to have inotropic but no chronotropic effects on mammalian heart preparation .


Synthesis Analysis

The synthesis of Anthopleurin-A has been studied, with the sea anemone polypeptide showing enhanced myocardial contractility at nanomolar concentrations .


Molecular Structure Analysis

The three-dimensional structure of AP-A in aqueous solution has been determined from 1H NMR data . AP-A adopts a compact structure consisting of four short strands of antiparallel beta-sheet connected by three loops . The final set of 20 structures had mean pairwise rms differences over the whole molecule of 2.04 A for the backbone heavy atoms (N, C alpha, and C) and 2.59 A for all heavy atoms .


Chemical Reactions Analysis

Selective proteolysis of AP-A by trypsin introduces a single break in the polypeptide backbone on the C-terminal side of Argl4 . The resulting derivative is devoid of any cardiostimulant activity . The structural changes which accompany this loss of activity have been examined by one- and two-dimensional 'H-NMR spectroscopy .


Physical And Chemical Properties Analysis

Anthopleurins are water-soluble proteins . They are built of four short strands of antiparallel beta-sheets, and contain three disulfide bridges . The molecular weight of Anthopleurin-A is 5138 Dalton .

Scientific Research Applications

Anthopleurin-A: A Comprehensive Analysis of Unique Scientific Research Applications

Cardiac Stimulant: Anthopleurin-A is known for its potent positive inotropic effect on mammalian hearts, which means it can increase the force of heart muscle contractions without affecting the heart rate. This property makes it a valuable compound for studying heart muscle functions and potential therapeutic applications for heart conditions .

Structural Analysis: The three-dimensional structure of Anthopleurin-A has been determined from NMR data, providing insights into its interaction with cardiac muscle cells and sodium channels. This structural information is crucial for designing drugs that can mimic or block its effects .

Sodium Channel Interaction: Anthopleurin binds specifically to voltage-gated sodium channels, delaying their inactivation during signal transduction. This action results in a stronger stimulation of mammalian cardiac muscle contraction, which is significant for understanding the mechanisms of heart diseases and developing new treatments .

Pheromone Function: In sea anemones, Anthopleurin serves as a pheromone that triggers the withdrawal of tentacles in the presence of predators. This unique application provides insights into the defensive mechanisms of sea anemones and could inspire biomimetic designs in robotics or materials science .

Neurotoxin Scaffold: Research has shown that sea anemones use different structural scaffolds to block similar channels or create blockers of distinct targets. Anthopleurin-A acts on the NaV channel, showcasing its potential as a model for studying neurotoxin evolution and designing novel pharmacological agents .

Mechanism of Action

Target of Action

Anthopleurin-A, a toxin derived from the venom of sea anemones, primarily targets mammalian sodium channels . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells, including cardiac myocytes .

Mode of Action

Anthopleurin-A interacts with its targets by binding to the extracellular site-3 of mammalian sodium channels . This binding leads to a slowdown in the inactivation of the sodium channels , which results in increased excitation, especially in cardiac myocytes .

Biochemical Pathways

The primary biochemical pathway affected by Anthopleurin-A is the sodium ion permeability of excitable membranes . By binding to sodium channels and slowing their inactivation, Anthopleurin-A prolongs the action potential duration, leading to increased excitation . This can have significant downstream effects, particularly in cardiac myocytes, where it can lead to increased heart muscle contraction .

Result of Action

The molecular and cellular effects of Anthopleurin-A’s action primarily involve the prolongation of action potentials . This can lead to increased excitation in cells, particularly cardiac myocytes . As a result, Anthopleurin-A can have positive inotropic effects, leading to increased force of heart contractions .

Action Environment

Anthopleurin-A is quite stable and very soluble in water, but it loses its positive inotropic activity increasingly fast as the pH rises above 8.0 . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment. Furthermore, as a toxin derived from sea anemones, Anthopleurin-A may also be adapted to function optimally in the marine environment where these organisms live .

Future Directions

The model created by the neurotoxin Anthopleurin-A faithfully reproduces the molecular changes associated with clinical mutations of the Na channel in patients with LQT3 . This experimental surrogate model of LQT3 anticipated the first description of the clinical LQT3 by 7 years . This suggests that Anthopleurin-A could be used in future research to better understand and potentially treat conditions like LQT3 .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3R)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C215H326N62O67S6/c1-19-106(14)171(207(337)232-81-161(294)239-130(63-111-44-48-117(287)49-45-111)188(318)264-150(96-349)202(332)267-147(93-346)198(328)243-123(37-24-26-52-216)177(307)235-85-168(303)304)271-212(342)174(110(18)286)273-206(336)153-41-30-56-275(153)165(298)83-233-178(308)133(67-115-76-223-98-236-115)246-175(305)107(15)238-183(313)125(38-25-27-53-217)244-199(329)146(92-345)265-192(322)136(70-157(220)290)251-191(321)134(68-116-77-224-99-237-116)250-189(319)131(65-113-74-226-121-35-22-20-33-119(113)121)240-159(292)79-229-181(311)141(87-279)260-205(335)155-43-32-58-277(155)214(344)151(97-350)242-162(295)80-230-182(312)142(88-280)259-204(334)154-42-31-57-276(154)213(343)139(64-112-46-50-118(288)51-47-112)256-185(315)126(59-100(2)3)247-190(320)132(66-114-75-227-122-36-23-21-34-120(114)122)249-184(314)128(61-102(6)7)254-210(340)172(108(16)284)269-163(296)82-231-180(310)140(86-278)257-186(316)129(62-103(8)9)255-211(341)173(109(17)285)272-194(324)135(69-156(219)289)241-160(293)78-228-176(306)124(39-28-54-225-215(221)222)245-209(339)170(105(12)13)270-197(327)145(91-283)261-203(333)152-40-29-55-274(152)164(297)84-234-179(309)137(71-166(299)300)252-195(325)143(89-281)258-193(323)138(72-167(301)302)253-201(331)148(94-347)263-187(317)127(60-101(4)5)248-200(330)149(95-348)266-196(326)144(90-282)262-208(338)169(104(10)11)268-158(291)73-218/h20-23,33-36,44-51,74-77,98-110,123-155,169-174,226-227,278-288,345-350H,19,24-32,37-43,52-73,78-97,216-218H2,1-18H3,(H2,219,289)(H2,220,290)(H,223,236)(H,224,237)(H,228,306)(H,229,311)(H,230,312)(H,231,310)(H,232,337)(H,233,308)(H,234,309)(H,235,307)(H,238,313)(H,239,294)(H,240,292)(H,241,293)(H,242,295)(H,243,328)(H,244,329)(H,245,339)(H,246,305)(H,247,320)(H,248,330)(H,249,314)(H,250,319)(H,251,321)(H,252,325)(H,253,331)(H,254,340)(H,255,341)(H,256,315)(H,257,316)(H,258,323)(H,259,334)(H,260,335)(H,261,333)(H,262,338)(H,263,317)(H,264,318)(H,265,322)(H,266,326)(H,267,332)(H,268,291)(H,269,296)(H,270,327)(H,271,342)(H,272,324)(H,273,336)(H,299,300)(H,301,302)(H,303,304)(H4,221,222,225)/t106-,107-,108+,109+,110+,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,169-,170-,171-,172-,173-,174-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHLNFQWPLNLQG-OWIWTKNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C215H326N62O67S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209725
Record name Anthopleurin-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5044 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthopleurin-A

CAS RN

60880-63-9
Record name Anthopleurin-A
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthopleurin-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60880-63-9
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